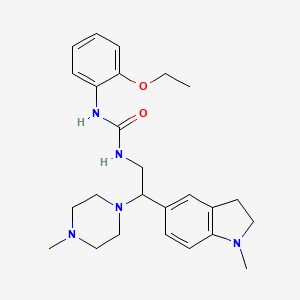
1-(2-Ethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C25H35N5O2 and its molecular weight is 437.588. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Ethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structural components suggest possible interactions with various biological targets, particularly in the realm of neurological and oncological research.
Chemical Structure and Properties
- Molecular Formula: C₁₈H₂₃N₃O₂
- Molecular Weight: 317.39 g/mol
- CAS Number: 1177357-90-2
The compound consists of an ethoxyphenyl group, an indoline moiety, and a piperazine derivative, which may contribute to its pharmacological profile.
Research suggests that compounds similar to this compound may function as modulators of neurotransmitter systems or act on specific receptors involved in pain perception and mood regulation. The presence of the piperazine ring is particularly notable, as piperazine derivatives often exhibit activity as anxiolytics or antidepressants.
Pharmacological Studies
- TRPV1 Antagonism : Similar compounds have been studied for their ability to antagonize the transient receptor potential vanilloid 1 (TRPV1), a receptor implicated in pain pathways. For instance, modifications to urea analogs have shown promise in selectively inhibiting TRPV1 activation, which could translate to analgesic effects without the adverse effects associated with traditional pain medications .
- Neuroprotective Effects : Indoline derivatives have been linked to neuroprotective properties, potentially offering benefits in neurodegenerative diseases. The structural characteristics of this compound suggest it could interact with neuroreceptors or pathways involved in neuronal survival and function.
Case Studies
A review of literature reveals several case studies where related compounds have demonstrated significant biological activity:
- Study on TRPV1 Modulators : A series of urea analogs were evaluated for their TRPV1 antagonistic properties, with findings indicating that certain modifications enhanced selectivity and potency . This suggests that similar modifications could be explored for the compound .
- Indole Derivatives in Cancer Research : Research has highlighted the role of indole derivatives in cancer therapy, where they exhibited cytotoxic effects against various cancer cell lines. The incorporation of an indoline structure into the compound may enhance its efficacy against tumor cells .
Comparative Table of Related Compounds
属性
IUPAC Name |
1-(2-ethoxyphenyl)-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O2/c1-4-32-24-8-6-5-7-21(24)27-25(31)26-18-23(30-15-13-28(2)14-16-30)19-9-10-22-20(17-19)11-12-29(22)3/h5-10,17,23H,4,11-16,18H2,1-3H3,(H2,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTOECLHOCQZGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














